Sulmarin

説明

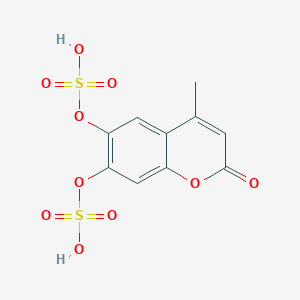

Structure

3D Structure

特性

IUPAC Name |

(4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S2/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14/h2-4H,1H3,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNQDPUZKFSCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183570 | |

| Record name | Sulmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-07-4 | |

| Record name | Sulmarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulmarin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulmarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73W96524XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulmarin mechanism of action in vitro

An In-Depth Technical Guide on the Core In-Vitro Mechanism of Action of Silymarin (B1681676)

Executive Summary: Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant scientific interest for its therapeutic properties, particularly its hepatoprotective effects. Its clinical potential is rooted in a multifaceted mechanism of action that is extensively studied through in-vitro models. This technical guide provides a comprehensive overview of the core molecular mechanisms of Silymarin, focusing on its potent antioxidant and anti-inflammatory activities. We detail the key signaling pathways it modulates, present collated quantitative data from various studies, and provide standardized protocols for the key experimental assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Silymarin's in-vitro pharmacology.

Core Mechanisms of Action

In-vitro research has established two primary mechanisms through which Silymarin exerts its cytoprotective effects: potent antioxidant activity and broad anti-inflammatory action. These functions are not mutually exclusive and often intersect, primarily through the modulation of critical cellular signaling pathways.

Antioxidant Activity

Silymarin's antioxidant properties are a cornerstone of its mechanism and are achieved through several concurrent strategies:

-

Direct Radical Scavenging: Silymarin and its components can directly scavenge a variety of free radicals, including those from 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS).[1][2] This direct interaction neutralizes reactive oxygen species (ROS), preventing them from damaging cellular components like lipids, proteins, and DNA.

-

Inhibition of ROS-Producing Enzymes: The compound can prevent the formation of free radicals by inhibiting specific enzymes responsible for their production.[3]

-

Activation of the Nrf2 Pathway: A key mechanism for cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Silymarin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).[4][5]

-

Increasing Glutathione (B108866) Levels: Silymarin helps to increase the cellular content of glutathione (GSH), a critical intracellular antioxidant that plays a vital role in detoxification and neutralizing ROS.[6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. Silymarin demonstrates significant anti-inflammatory effects in vitro by targeting the signaling cascades that orchestrate the inflammatory response.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Silymarin has been shown to inhibit the activation of NF-κB induced by various inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).[7][8] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][8] This blockade prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes.[4][8][9]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like ERK1/2, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis. Silymarin has been shown to modulate this pathway in various cell types. For instance, in human gastric cancer cells, it decreases the expression of phosphorylated ERK1/2 while increasing the expression of phosphorylated JNK and p38, a profile often associated with the induction of apoptosis and inhibition of proliferation.[10][11]

-

Reduction of Pro-inflammatory Mediators: By inhibiting pathways like NF-κB and MAPK, Silymarin effectively reduces the production and secretion of numerous pro-inflammatory cytokines and mediators. In-vitro studies consistently show a dose-dependent reduction in levels of TNF-α, interleukin-1β (IL-1β), IL-2, and IL-6 in various cell types, including macrophages and T cells.[6][12][13]

Key Signaling Pathways Modulated by Silymarin

The antioxidant and anti-inflammatory effects of Silymarin are orchestrated through its interaction with several key intracellular signaling pathways.

Inhibition of NF-κB Signaling

Silymarin's primary anti-inflammatory effect is mediated by its potent inhibition of the NF-κB pathway. Upon stimulation by inflammatory agents like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and ubiquitination-mediated degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Silymarin intervenes by inhibiting the IKK-mediated phosphorylation of IκBα, thus stabilizing the NF-κB/IκBα complex in the cytoplasm and preventing the inflammatory cascade.[4][8]

Modulation of MAPK Signaling

Silymarin's influence on the MAPK pathway is context-dependent but generally involves the inhibition of pro-survival signals and the promotion of stress-activated pathways. In many cancer cell models, Silymarin reduces the phosphorylation of ERK1/2, a kinase often associated with cell proliferation and survival. Concurrently, it increases the phosphorylation of JNK and p38, kinases that are activated by cellular stress and can lead to apoptosis. This differential modulation shifts the cellular balance away from proliferation and towards programmed cell death.[10][11]

Activation of Nrf2 Antioxidant Response

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Silymarin, this interaction is disrupted.[14] Silymarin is suggested to interfere with the Keap1-Nrf2 complex, allowing Nrf2 to stabilize and translocate to the nucleus.[4][14] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, including antioxidant enzymes (e.g., HO-1, NQO1) and enzymes involved in glutathione synthesis, thereby bolstering the cell's defense against oxidative damage.[5][15]

Quantitative In-Vitro Data Summary

The following tables summarize quantitative data from various in-vitro studies, demonstrating Silymarin's efficacy in different experimental models.

Table 1: Antioxidant and Radical Scavenging Activity

| Assay | Concentration | Result | Reference |

| Lipid Peroxidation | 30 µg/mL | 82.7% inhibition | [1] |

| DPPH Radical Scavenging | 1.34 mg/mL | IC50 value | [16] |

| ABTS Radical Scavenging | Not specified | Effective scavenging observed | [1] |

| Superoxide Anion Scavenging | Not specified | Effective scavenging observed | [1] |

| Hydrogen Peroxide Scavenging | Not specified | Effective scavenging observed | [1] |

Table 2: Anti-inflammatory and Cytokine Inhibition

| Cell Line | Stimulus | Silymarin Conc. | Effect | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.8 µg/mL (Si-SeNPs) | 47.6% reduction in TNF-α | [12] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 0.8 µg/mL (Si-SeNPs) | 73.0% reduction in IL-1β | [12] |

| Human PBMC | anti-CD3/CD28 | 100 µM | Significant inhibition of T cell proliferation | [13] |

| Human Naive CD4+ T cells | PHA/anti-CD28 | 100 µM | Significant reduction in IL-2, TNF-α, IFN-γ | [13] |

| Jurkat T cells | anti-CD3/CD28 | 20 µg/mL | Inhibition of IL-2 secretion | [17] |

| Jurkat T cells | anti-CD3 | 5-40 µg/mL | Dose-dependent inhibition of NF-κB transcription | [17] |

Table 3: Effects on Cell Viability (IC50)

| Cell Line | Silymarin Formulation | IC50 Value | Reference |

| A549 (Lung cancer) | Free Silymarin | 88.6 µg/mL | [18] |

| A549 (Lung cancer) | Silymarin Vesicles (F3) | 53.3 µg/mL | [18] |

| A549 (Lung cancer) | Chitosan-coated Vesicles (F3C1) | 42.6 µg/mL | [18] |

Detailed Experimental Protocols

The following section outlines generalized yet detailed protocols for key in-vitro experiments commonly used to assess the mechanisms of action of Silymarin.

General Experimental Workflow

A typical workflow for investigating Silymarin's in-vitro effects involves cell culture, treatment with Silymarin and a relevant stimulus, followed by various assays to measure specific endpoints like protein expression, cytokine secretion, or cell viability.

Cell Culture and Treatment

-

Cell Seeding: Culture appropriate cells (e.g., RAW 264.7 macrophages, Jurkat T-cells, AGS human gastric cancer cells) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[12] Seed cells in multi-well plates (e.g., 96-, 24-, or 6-well) at a pre-determined density (e.g., 1 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.[12]

-

Silymarin Preparation: Prepare a stock solution of Silymarin by dissolving it in a suitable solvent like DMSO or ethanol (B145695).[17] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Remove the old medium from the cells and replace it with a medium containing the desired concentrations of Silymarin. In many protocols, cells are pre-treated with Silymarin for a period (e.g., 30 minutes to 2 hours) before adding an inflammatory stimulus.[17]

-

Stimulation: After pre-treatment, add the inflammatory agent (e.g., 1 µg/mL LPS for macrophages, or anti-CD3/CD28 antibodies for T-cells) to the wells.[12][13]

-

Incubation: Incubate the cells for the appropriate duration based on the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, 4-6 hours for gene expression, 24 hours for cytokine secretion).[12][17]

Cytokine Measurement by ELISA

-

Sample Collection: Following the treatment period (typically 24 hours), centrifuge the cell culture plates and carefully collect the supernatant.[12][17]

-

ELISA Protocol: Use a commercial ELISA kit (e.g., for TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.[12]

-

Procedure: Briefly, coat a 96-well plate with a capture antibody. Add standards and collected supernatants to the wells and incubate. Wash the plate, then add a detection antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add the substrate solution.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations by comparing the sample absorbance to the standard curve.

Protein Expression by Western Blot

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK1/2, total ERK1/2, p-p38, Bax, Bcl-2) overnight at 4°C.[10][19]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection system.[20] Use a loading control like β-actin to ensure equal protein loading.

Antioxidant Activity Assays

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a solution of DPPH in ethanol (e.g., 0.1 mM).[16]

-

Sample Addition: Add various concentrations of Silymarin extract to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30-90 minutes).[16]

-

Measurement: Measure the decrease in absorbance at 517 nm.[16] The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value is the concentration of Silymarin required to scavenge 50% of the DPPH radicals.

-

ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7.4 mM ABTS stock solution with 2.6 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[21]

-

Reaction: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm. Add various concentrations of Silymarin to the diluted ABTS•+ solution.

-

Measurement: Measure the absorbance after a short incubation period (e.g., 6 minutes). The scavenging capacity is calculated based on the decrease in absorbance compared to a control.

Conclusion

The in-vitro evidence robustly demonstrates that Silymarin's therapeutic potential stems from its dual capacity as a potent antioxidant and a broad-spectrum anti-inflammatory agent. Its ability to directly neutralize reactive oxygen species is complemented by a sophisticated modulation of key cellular defense pathways, most notably the activation of the Nrf2 antioxidant response. Furthermore, its profound inhibitory effects on the pro-inflammatory NF-κB and MAPK signaling cascades provide a clear molecular basis for its ability to suppress the production of inflammatory mediators. The data and protocols summarized in this guide underscore the multifaceted nature of Silymarin's mechanism of action and provide a solid foundation for further research and development in a clinical setting.

References

- 1. In vitro antioxidant activity of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Complex Evaluation of Antioxidant Capacity of Milk Thistle Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential of silymarin and its polyphenols to affect Nrf2 signalling pathway in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silymarin suppress CD4+ T cell activation and proliferation: effects on NF-kappaB activity and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Immunosuppressive effect of silymarin on mitogen-activated protein kinase signalling pathway: the impact on T cell proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. SILYMARIN INHIBITS IN VITRO T CELL PROLIFERATION AND CYTOKINE PRODUCTION IN HEPATITIS C VIRUS INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formulation of silymarin surface modified vesicles: In vitro characterization to cell viability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scholarworks.bwise.kr [scholarworks.bwise.kr]

The Biological Activity of Sulmarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmarin, a principal bioactive constituent of Silybum marianum (milk thistle), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Antioxidant Activity

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging and Inhibition of ROS-Producing Enzymes

This compound is an effective scavenger of various reactive oxygen species (ROS), contributing to its protective effects against oxidative stress. It also inhibits enzymes involved in the generation of free radicals.

Quantitative Data on Antioxidant Activities

| Activity | Compound | IC50 / Effect | System/Assay | Reference |

| H2O2 Scavenging | Silymarin (B1681676) (as 62 µM Silybin) | 38 µM | In vitro | [1] |

| NO Scavenging | Silymarin (as 62 µM Silybin) | 266 µM | In vitro | [1] |

| O2- Scavenging | Silibinin (B1684548) | > 200 µM | Human granulocytes | [1] |

| O2- and NO production | Silibinin | 80 µM | Isolated rat Kupffer cells | [1] |

| HOCl Scavenging | Silibinin | 7 µM | Human granulocytes | [1] |

| Lipid Peroxidation Inhibition | Silymarin | 82.7% inhibition | Linoleic acid emulsion | [1] |

| Xanthine Oxidase Inhibition | Silibinin | - | Enzyme assay | [1] |

Modulation of Endogenous Antioxidant Systems

A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]

Modulation of Other Inflammatory Pathways

This compound also influences other pathways involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways.[3][4] It has been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while in some contexts, it can increase anti-inflammatory cytokines like IL-10.[2][5]

Quantitative Data on Anti-inflammatory Activities

| Activity | Compound | Concentration | Effect | Cell/Model System | Reference |

| Inhibition of TNF-α production | Silibinin | 50 µM | Significant inhibition | Monocytes from pre-eclamptic women | [1] |

| Inhibition of PGE2 synthesis | Silymarin | 15 µmol/L | Substantial inhibition | Isolated rat Kupffer cells | [6] |

| Inhibition of LTB4 synthesis | Silymarin | 15 µmol/L | Poor suppression | Isolated rat Kupffer cells | [6] |

| Activation of AMPK | Silymarin | 80 µM | Significant activation | Huh7.5.1 and Jurkat cells | [7] |

Enzyme Inhibition

This compound and its components have been reported to inhibit various enzymes, including those involved in drug metabolism and inflammation.

Inhibition of Cytochrome P450 Enzymes

Silibinin, the major component of silymarin, has been shown to inhibit several cytochrome P450 (CYP) enzymes. This has implications for potential drug interactions.

Quantitative Data on CYP450 Inhibition by Silibinin

| Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |

| CYP2C9 | S(-)-warfarin | 43 - 45 | Competitive (Ki = 18-19 µM) | [8][9] |

| CYP3A4 | Denitronifedipine | 29 - 46 | Mainly non-competitive (Ki = 9-12 µM) | [8][9] |

| CYP2D6 | Dextromethorphan | 173 (moderate) | - | [9] |

| CYP1A2 | Caffeine | > 200 | Little effect | [9] |

| CYP2A6 | Coumarin | > 200 | Little effect | [9] |

| CYP2C19 | S(+)-mephenytoin | > 200 | Little effect | [9] |

| CYP2E1 | Chlorzoxazone | > 200 | Little effect | [9] |

| CYP3A4 | Erythromycin | > 200 | Little effect | [9] |

Experimental Protocols

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials: DPPH solution (e.g., 100 µM in methanol), this compound extract at various concentrations, control antioxidant (e.g., Vitamin C), spectrophotometer.

-

Procedure:

-

Prepare a series of dilutions of the this compound extract.

-

Add a fixed volume of DPPH solution to each dilution of the extract.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound extract.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the extract.[10]

-

Assessment of Anti-inflammatory Activity (Inhibition of NO Production in Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Materials: Cell culture medium, LPS, this compound, Griess reagent.

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

-

The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control group.

-

Cytochrome P450 Inhibition Assay (Human Liver Microsomes)

This in vitro assay determines the inhibitory potential of a compound on specific CYP450 enzyme activities using human liver microsomes.

-

Materials: Human liver microsomes, specific CYP450 substrates (e.g., S(-)-warfarin for CYP2C9), NADPH regenerating system, this compound (Silibinin), incubation buffer, analytical instrumentation (e.g., HPLC).

-

Procedure:

-

Prepare a series of dilutions of Silibinin.

-

In a reaction mixture, combine human liver microsomes, the specific substrate at a concentration close to its Km, and the NADPH regenerating system in the incubation buffer.

-

Add the different concentrations of Silibinin to the reaction mixtures.

-

Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specific time.

-

Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).

-

Analyze the formation of the metabolite from the specific substrate using HPLC or LC-MS/MS.

-

The percentage of inhibition is calculated for each concentration of Silibinin.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Silibinin concentration.[8][9]

-

Signaling Pathways and Logical Relationships

Conclusion

This compound demonstrates a broad spectrum of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways such as Nrf2 and NF-κB underscores its therapeutic potential. The quantitative data presented herein provide a valuable reference for researchers in the fields of pharmacology and drug development. Further investigation into the specific molecular interactions and clinical efficacy of this compound is warranted to fully elucidate its therapeutic applications.

References

- 1. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of silibinin on cytochrome P-450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sulmarin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulmarin, a sulfated coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, intended to serve as a resource for researchers and professionals in drug development. The document details the chemical structure, synthesis methodologies, and foundational biological activities of this compound and its precursors.

Discovery and Chemical Profile

This compound is chemically known as 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(hydrogen sulfate). It is also identified by the synonyms Idro P2 and MG-143, and its Chemical Abstracts Service (CAS) number is 29334-07-4. The core of this compound is a coumarin scaffold, specifically 7,8-dihydroxy-4-methylcoumarin (B1670369), also known as 4-methylesculetin (B191872). The discovery of coumarins as a class of compounds with significant biological activities, particularly as anticoagulants, paved the way for the investigation of modified structures like this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the formation of the coumarin core followed by a sulfation reaction.

Synthesis of the Coumarin Core: 7,8-Dihydroxy-4-methylcoumarin

The foundational structure of this compound, 7,8-dihydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation reaction. This well-established method for coumarin synthesis involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Protocol: Pechmann Condensation

-

Reactants: 1,2,4-Trihydroxybenzene (hydroxyhydroquinone) and ethyl acetoacetate (B1235776).

-

Catalyst: A strong acid, typically concentrated sulfuric acid, is used to catalyze the reaction.

-

Procedure:

-

1,2,4-Trihydroxybenzene is reacted with ethyl acetoacetate in the presence of the acid catalyst.

-

The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization.

-

The initial transesterification is followed by an intramolecular cyclization and dehydration to form the benzopyrone ring system of the coumarin.

-

The resulting product, 7,8-dihydroxy-4-methylcoumarin, is then isolated and purified.

-

Sulfation of 7,8-Dihydroxy-4-methylcoumarin to Yield this compound

The final step in the synthesis of this compound is the sulfation of the two hydroxyl groups on the coumarin ring. This is achieved by reacting 7,8-dihydroxy-4-methylcoumarin with a suitable sulfating agent.

Experimental Protocol: Sulfation

-

Reactant: 7,8-dihydroxy-4-methylcoumarin.

-

Sulfating Agent: A common sulfating agent such as sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid is used.

-

Procedure:

-

7,8-dihydroxy-4-methylcoumarin is dissolved in an appropriate aprotic solvent.

-

The sulfating agent is added to the solution, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction proceeds to form the bis(hydrogen sulfate) ester, this compound.

-

The final product is then isolated and purified using standard laboratory techniques.

-

Logical Flow of this compound Synthesis

Caption: The two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its core structure, 4-methylesculetin, and other sulfated coumarins provide insights into its potential pharmacological effects.

Antioxidant and Anti-inflammatory Properties

4-methylesculetin has demonstrated both antioxidant and anti-inflammatory properties.[1][2][3][4] Studies have shown its ability to ameliorate intestinal inflammation in preclinical models.[1][4] The proposed mechanism for its anti-inflammatory effect involves the inhibition of the NLRP3 inflammasome.[5] Specifically, 4-methylesculetin has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] Its antioxidant activity is attributed to its ability to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and increase glutathione (B108866) levels.[2][5]

Potential Anti-inflammatory Signaling Pathway of this compound's Precursor

Caption: Inhibition of the NLRP3 inflammasome by 4-methylesculetin.

Anticoagulant Activity

Coumarin derivatives are well-known for their anticoagulant properties. The parent compound, coumarin, and its derivatives like warfarin, act as vitamin K antagonists, thereby inhibiting the synthesis of clotting factors.[6] The introduction of sulfate (B86663) groups, as seen in this compound, can also confer anticoagulant activity. Sulfated coumarins have been shown to act as inhibitors of thrombin.

General Mechanism of Coumarin Anticoagulants

Caption: General mechanism of action for coumarin-based anticoagulants.

Quantitative Data

| Property | Value |

| IUPAC Name | 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(hydrogen sulfate) |

| Molecular Formula | C₁₀H₈O₁₀S₂ |

| CAS Number | 29334-07-4 |

| Synonyms | This compound, Idro P2, MG-143, 4-methylesculetin bis(hydrogen sulfate) |

Conclusion

This compound is a synthetically accessible sulfated coumarin with potential therapeutic value stemming from the known biological activities of its parent coumarin structure and other sulfated derivatives. This guide provides a foundational understanding of its synthesis, starting from the Pechmann condensation to form the 7,8-dihydroxy-4-methylcoumarin core, followed by sulfation. While detailed pharmacological studies on this compound are still emerging, the anti-inflammatory, antioxidant, and potential anticoagulant properties of related compounds suggest promising avenues for future research and drug development. Further investigation is warranted to fully elucidate the specific signaling pathways and therapeutic efficacy of this compound.

References

- 1. 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylesculetin ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Silymarin

Disclaimer: Initial searches for "Sulmarin" yielded limited specific results. However, the search results strongly suggest that the intended compound of interest is Silymarin , a well-researched natural product extract known for its therapeutic properties. This guide focuses on the physicochemical properties and biological activities of Silymarin.

Introduction

Silymarin is a polyphenolic flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum). It is a mixture of several flavonolignans, with silybin (B1146174) being the most abundant and biologically active component, constituting 50-70% of the complex.[1] Other major constituents include silychristin (B192383) and silydianin. For centuries, Silymarin has been used in traditional medicine, primarily for the treatment of liver and gallbladder disorders.[2][3] Modern pharmacological studies have confirmed its potent antioxidant, anti-inflammatory, and hepatoprotective activities.[2][4] However, its clinical efficacy is often limited by its poor aqueous solubility and low oral bioavailability.[5] This guide provides a detailed overview of the core physicochemical properties of Silymarin, the experimental methods used to determine them, and its key signaling pathways.

Physicochemical Properties

The physicochemical characteristics of Silymarin are crucial for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized in the tables below.

| Property | Value | Reference(s) |

| Chemical Name | Silymarin | [6] |

| CAS Number | 65666-07-1 | [6] |

| Molecular Formula | C₂₅H₂₂O₁₀ | [6] |

| Molecular Weight | 482.44 g/mol | [6] |

| Appearance | White-like to pale yellow crystalline powder | [7] |

| Melting Point | 158 - 167 °C | [6] |

| Computed XLogP3 | 2.4 | [6] |

Silymarin is a lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

| Solvent | Solubility | Reference(s) |

| Water | 54 mg/L (at 25 °C) | [7] |

| Acetone | Easily Soluble | [7] |

| Ethyl Acetate | Easily Soluble | [7] |

| Methanol | Easily Soluble | [7] |

| Ethanol | Easily Soluble | [7] |

| Chloroform | Slightly Soluble | [7] |

| DMSO | Slightly Soluble |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of poorly soluble compounds like Silymarin.

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturated concentration of Silymarin in a specific aqueous medium at a controlled temperature.

Materials:

-

Silymarin powder

-

Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8)

-

Mechanical shaker or agitation device with temperature control (37 ± 1 °C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)

-

Validated analytical method (e.g., HPLC-UV)

-

Vials or flasks

Procedure:

-

Add an excess amount of Silymarin powder to a vial containing a known volume of the desired aqueous buffer. The excess solid should be visible to ensure saturation.

-

Seal the vials and place them in a mechanical shaker set to a constant temperature (typically 37 ± 1 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[8]

-

Periodically, withdraw aliquots from the vials. To ensure only dissolved material is analyzed, separate the undissolved solid from the solution immediately by centrifugation followed by collection of the supernatant, or by passing the solution through a syringe filter.

-

Analyze the concentration of Silymarin in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

-

Continue sampling until consecutive measurements show no significant change in concentration (e.g., <10% deviation), indicating that equilibrium has been reached.[8]

-

The final, stable concentration is recorded as the equilibrium solubility. The experiment should be performed in at least triplicate for each condition.[8]

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Silymarin | 65666-07-1 [chemicalbook.com]

- 3. Silymarin: Insights into Properties and Therapeutic Indications [pubs.sciepub.com]

- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Silymarin | C25H22O10 | CID 5213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. who.int [who.int]

In Silico Modeling of Sulmarin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Sulmarin, a major bioactive component of Silymarin (B1681676), extracted from the seeds of the milk thistle plant (Silybum marianum). This compound and its related flavonolignans have garnered significant attention for their therapeutic potential, including antiviral, anticancer, and hepatoprotective effects. This document summarizes key findings from computational studies, detailing molecular docking interactions, predicted pharmacokinetic properties, and modulation of critical signaling pathways.

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the binding affinities of this compound and its related compounds to various protein targets, as determined by in silico docking studies. The binding affinity is typically represented by a docking score, where a more negative value indicates a stronger interaction.

Table 1: Comparative Molecular Docking of Silymarin against SARS-CoV-2 Receptors

This table presents a comparative analysis of the docking scores of Silymarin and the standard drug Remdesivir against various SARS-CoV-2 receptor proteins. The results suggest that Silymarin exhibits a higher binding affinity for several key viral proteins compared to Remdesivir.[1]

| Target Protein | Silymarin Docking Score (kcal/mol) | Remdesivir Docking Score (kcal/mol) |

| 5N11 | -8.09 | -5.21 |

| 7JMP | -7.23 | -3.76 |

| 7JMO | -6.96 | -2.97 |

Table 2: Molecular Docking of Silymarin Constituents with Human and SARS-CoV-2 Proteins

This table details the binding affinities of individual components of Silymarin with human Angiotensin-Converting Enzyme 2 (ACE2) and SARS-CoV-2 proteins. Silybin A and Silybin B, major constituents of Silymarin, demonstrate strong binding to human ACE2.[2]

| Molecule | Target: Human ACE2 (kcal/mol) | Target: Viral Helicase (kcal/mol) |

| Silybin A | -10.2 | -9.5 |

| Silybin B | -10.2 | -9.6 |

Table 3: Molecular Docking of Silymarin Components with Aromatase and HIV-1 Reverse Transcriptase

This study explored the potential of Silymarin's components to act as inhibitors for key enzymes in pathogenesis. The docking results indicate significant binding energies of Silibinin, Silidianin, and Silychristin to the active sites of the Aromatase enzyme and HIV-1 Reverse Transcriptase.[3][4]

| Molecule | Target: Aromatase (kcal/mol) |

| Silibinin | -141.972 |

| Silidianin | -127.805 |

| Silychristin | -148.425 |

Experimental Protocols for In Silico Studies

Molecular Docking Protocol

The following provides a generalized workflow for the molecular docking studies cited in this guide.

Methodology Details:

-

Software: Commonly used software for these studies includes AutoDock, Molegro Virtual Docker (MVD), and Drug Discovery Studio.[1][3]

-

Ligand and Receptor Preparation: Ligand structures are typically obtained from databases like PubChem, while protein (receptor) structures are sourced from the Protein Data Bank (PDB).[3][4] Preparation involves removing water molecules and any pre-existing ligands from the protein structure to prepare the binding site.[1]

-

Docking Algorithms: Algorithms such as the MolDock Score (GRID) and the MolDock simplex evolution (SE) are employed to perform the docking calculations with multiple runs to ensure precision.[3][4]

-

Binding Site Identification: The active site or binding cavity is often identified based on the position of the co-crystallized ligand in the original PDB structure.[3][4]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. While specific, comprehensive ADMET data for this compound is not extensively detailed in the provided search results, general predictions for Silymarin and related coumarin (B35378) compounds have been performed.

General Findings:

-

Bioavailability: Silymarin is known to have low bioavailability due to poor solubility and permeability.[5] Computational studies on related coumarin derivatives suggest that many do not violate Lipinski's rule of five for orally administered drugs, indicating a qualitative likelihood of good absorption.[6]

-

Toxicity: In silico toxicity predictions for coumarin derivatives have been used to identify potential cardiotoxicity by examining their interaction with the hERG K+ channel.[6] For Silymarin, some studies suggest it has a favorable safety profile but limited permeability.[7]

-

Drug-Likeness: Software such as preADMET and Molinspiration are used to calculate properties like human intestinal absorption (HIA) and to assess the overall drug-likeness of compounds.[8]

Modulation of Signaling Pathways

Silymarin has been shown to modulate various signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation.

Anti-Inflammatory Signaling

Silymarin exerts its anti-inflammatory effects by modulating key stress and metabolic signaling pathways.

Silymarin activates AMP-activated protein kinase (AMPK) and induces DNA-damage-inducible transcript 4 (DDIT4).[9] Both AMPK and DDIT4 lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling.[9] Furthermore, AMPK activation partially contributes to the inhibition of the pro-inflammatory nuclear factor kappa B (NF-κB) pathway.[9]

Apoptosis and Cancer Survival Signaling

Silymarin has demonstrated anticancer properties by modulating signaling pathways that control apoptosis (programmed cell death) and cell survival.

References

- 1. journal.umpr.ac.id [journal.umpr.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. Molecular Docking of Silymarin as a Ligand for Aromatase Enzyme and HIV-1 Reverse Transcriptase Using Molegro Virtual Docker | Semantic Scholar [semanticscholar.org]

- 5. In-silico, in-vitro and ex-vivo evidence of combining silymarin phytopharmaceutical with piperine, and fulvic acid for enhancing its solubility and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico evaluation of berberine and silymarin against metabolic targets: a rationale for OMICS technology-based co-formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Silymarin and Its Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of Silymarin (B1681676) and its constituent flavonolignans.

Introduction

Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for the treatment of liver ailments. Its primary active constituent is silybin (B1146174) (also known as silibinin), which exists as a pair of diastereomers, silybin A and silybin B. Other major components include silychristin, silydianin, and isosilybin (B7881680) A and B.[1][2] Decades of research have elucidated the potent antioxidant, anti-inflammatory, and hepatoprotective properties of silymarin and its derivatives.[2] More recently, their potential as anticancer and chemopreventive agents has garnered significant interest within the scientific community.[3]

This technical guide provides a comprehensive overview of the pharmacology of silymarin and its key derivatives for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data, provides protocols for essential in vitro assays, and outlines a typical workflow for the evaluation of novel derivatives.

Pharmacodynamics and Mechanism of Action

The therapeutic effects of silymarin and its derivatives are multi-faceted, stemming from their ability to modulate multiple cellular signaling pathways.

Antioxidant and Cytoprotective Effects

A primary mechanism of action is the potent antioxidant activity of these flavonolignans. They act as free radical scavengers and increase the intracellular concentration of glutathione, a key endogenous antioxidant.[4] This antioxidant effect helps to protect cells from damage induced by oxidative stress, a key pathological feature in many diseases, including liver disease and cancer.[4]

Anti-inflammatory Activity

Silymarin and its components exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5][6] By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, they suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[6]

Anticancer Activity

The anticancer effects of silymarin derivatives are mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include:

-

PI3K/Akt/mTOR Pathway: Silybin has been shown to inhibit the PI3K/Akt/mTOR signaling axis, a critical pathway for cell growth and survival in many cancers.[7]

-

MAPK Pathway: Silymarin and its derivatives can modulate the MAPK pathway, including the inhibition of ERK1/2 phosphorylation, which is often upregulated in cancer.[8][9]

-

Apoptosis Induction: These compounds can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways, often by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[4]

The following diagram illustrates the key signaling pathways modulated by silybin.

Caption: Silybin's multifaceted inhibitory action on key oncogenic signaling pathways.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters for silymarin and its major derivatives.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |

| Silymarin | HepG2 | MTT | 19-56.3 µg/mL | [1] |

| Silymarin | A549 | MTT | 58 | [10] |

| Silybin A | HepG2 | MTT | >100 | [11] |

| Silybin B | HepG2 | MTT | >100 | [11] |

| 3-O-galloyl silybin A | HepG2 | MTT | ~50 | [11] |

| 3-O-galloyl silybin B | HepG2 | MTT | ~50 | [11] |

| Isosilybin B | HepG2 | MTT | 121 µg/mL | [12] |

| Isosilybin B | Hepa1-6 | MTT | 70 µg/mL* | [12] |

| Silydianin | DU145 | Proliferation | >90 | [8] |

| Silydianin | PC3 | Proliferation | >90 | [8] |

| Silychristin | hCA VA | Inhibition | 5.25 | [4] |

| Isosilybin A | hCA VA | Inhibition | 0.92 | [4] |

*Note: Values reported in µg/mL have been converted to µM for consistency where the molecular weight is known. For silymarin, an average molecular weight is assumed for estimation.

Table 2: Pharmacokinetic Parameters in Humans

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference(s) |

| Silymarin (as silybin) | 140 mg (SMEDDS) | 812.43 | 0.80 | 1.91 | 658.80 | [10] |

| Silybin A | 175 mg | 6.1 ± 2.9 | ~2 | ~1-3 | - | [1] |

| Silybin B | 175 mg | 22.0 ± 10.7 | ~1 | ~1-3 | - | [1] |

| Isosilybin A | 175 mg | 6.1 ± 2.9 | ~2 | ~1-3 | - | [1] |

| Isosilybin B | 175 mg | 22.0 ± 10.7 | ~1 | ~1-3 | - | [1] |

| Silychristin | 350 mg | 4.6 ± 1.1 | ~2 | ~8 | - | [1] |

SMEDDS: Self-Microemulsifying Drug Delivery System

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Test compound solutions at various concentrations

-

96-well plates

-

Microplate reader

Procedure:

-

Add 100 µL of the test compound solution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound.

Experimental and Drug Discovery Workflow

The discovery and development of novel silymarin derivatives as therapeutic agents typically follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery and preclinical development of novel silymarin derivatives.

Synthesis of Silymarin Derivatives

The chemical structure of silybin, with its multiple hydroxyl groups, offers several sites for modification to improve its physicochemical and pharmacological properties. Esterification and etherification are common strategies to enhance lipophilicity and bioavailability.

General Protocol for Esterification of Silybin

This protocol describes a general method for the acylation of the hydroxyl groups of silybin.

Materials:

-

Silybin

-

Acyl chloride or anhydride

-

Aprotic solvent (e.g., pyridine (B92270), THF, or DCM)

-

Base (e.g., DMAP, triethylamine, if not using pyridine as the solvent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve silybin in the chosen aprotic solvent.

-

Add the base (if required) and the acylating agent (acyl chloride or anhydride).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

Conclusion

Silymarin and its derivatives represent a promising class of natural products with a broad spectrum of pharmacological activities. Their well-established antioxidant, anti-inflammatory, and hepatoprotective effects, coupled with their emerging anticancer properties, make them attractive candidates for drug development. A thorough understanding of their mechanisms of action, quantitative pharmacological parameters, and appropriate experimental evaluation is crucial for the successful translation of these compounds into novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable family of flavonolignans.

References

- 1. researchgate.net [researchgate.net]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Silymarin and Cancer: A Dual Strategy in Both in Chemoprevention and Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the anti-cancer and antimetastatic effect of Silymarin against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preventive and Therapeutic Effects of Silybum marianum Seed Extract Rich in Silydianin and Silychristin in a Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Journey of Silymarin: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silymarin (B1681676), a complex of flavonolignans extracted from milk thistle (Silybum marianum), has garnered significant scientific interest for its therapeutic potential, particularly its hepatoprotective effects. Understanding the cellular uptake and metabolic fate of Silymarin is paramount for optimizing its clinical efficacy and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on Silymarin's journey into the cell and its subsequent biotransformation. We delve into the mechanisms of its absorption, the key enzymatic processes involved in its metabolism, and the factors influencing its bioavailability. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as an in-depth resource for the scientific community.

Cellular Uptake and Bioavailability

Silymarin is primarily administered orally, and its journey begins with absorption in the gastrointestinal tract. As a lipophilic compound, it readily partitions into lipid-rich environments, which aids its initial uptake.[1] However, the overall oral bioavailability of Silymarin is notably low, with estimates of absorption from crude extracts ranging from 20% to 50%.[1][2] The absolute oral bioavailability is even lower, at approximately 0.95%.[2]

Several factors contribute to this limited bioavailability:

-

Poor Water Solubility: Silymarin's low solubility in aqueous environments, the primary medium for nutrient absorption, poses a significant challenge.[1]

-

Gastrointestinal Instability: The stability of Silymarin in the fluids of the gastrointestinal tract can be compromised.[2]

-

Intestinal Barrier: The ability of Silymarin to efficiently cross the intestinal epithelium is limited.[2]

-

Rapid Metabolism: As will be discussed, Silymarin undergoes extensive and rapid metabolism in both the intestines and the liver.[2]

-

Efflux Transporters: The activity of efflux transporters, such as P-glycoprotein, can actively pump Silymarin out of cells, further reducing its net absorption.[2]

The highest absorption of Silymarin occurs in the duodenum, followed by the jejunum, ileum, and colon.[2] Once absorbed, it is distributed to various tissues, including the liver, stomach, intestine, and pancreas.[3][4]

Metabolism of Silymarin

Upon entering the body, Silymarin is subjected to extensive phase I and phase II metabolic processes.[1][5][6][7] This rapid biotransformation is a key determinant of its circulating forms and ultimate elimination.

2.1. Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for phase II conjugation. For Silymarin, the primary phase I metabolic pathway is O-demethylation, a reaction mediated by the cytochrome P450 isoenzyme CYP2C8.[6]

2.2. Phase II Metabolism

Phase II metabolism is the predominant fate of Silymarin and its phase I metabolites.[6] This involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. The main phase II reactions are:

-

Glucuronidation: This is the most significant conjugation pathway, with glucuronide conjugates accounting for approximately 90% of the total silybin (B1146174) (a major active component of Silymarin) found in the blood.[7]

-

Sulfation: Sulfation is another important phase II reaction for Silymarin.[7][8]

These conjugation reactions occur rapidly in the intestinal epithelial cells and the liver.[1][2][5] The resulting metabolites are then primarily excreted into the bile, undergoing enterohepatic circulation, which can prolong their presence in the body.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacokinetics of Silymarin.

| Parameter | Value | Species | Reference |

| Oral Absorption | 23-47% | Not Specified | [6] |

| Absolute Oral Bioavailability | 0.95% | Not Specified | [2] |

| Silybin A and B Exposure | 43% of total flavonolignans | Healthy Humans | [9] |

| Oral LD50 | 10,000 mg/kg | Rats | [3][4] |

| Maximum Tolerated Dose | 300 mg/kg | Dogs | [3][4] |

| Effective Daily Dose | 280-800 mg | Humans | [3] |

Table 1: Pharmacokinetic Parameters of Silymarin

| Condition | Fold Increase in AUC (0-24h) | p-value | Reference |

| HCV Non-cirrhosis | 2.4 | ≤ 0.03 | [9] |

| Nonalcoholic Fatty Liver Disease | 3.3 | ≤ 0.03 | [9] |

| HCV Cirrhosis | 4.7 | ≤ 0.03 | [9] |

Table 2: Impact of Liver Disease on Silymarin Exposure (Compared to Healthy Volunteers)

Experimental Protocols

The study of Silymarin's cellular uptake and metabolism employs a variety of in vitro and in vivo models. Below are generalized methodologies for key experiments.

4.1. In Vitro Cellular Uptake Assay

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are commonly used to model intestinal absorption.

-

Protocol:

-

Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.

-

Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Add Silymarin (dissolved in a suitable vehicle, e.g., DMSO, and diluted in transport medium) to the apical (AP) chamber.

-

At specified time points, collect samples from the basolateral (BL) chamber.

-

Analyze the concentration of Silymarin and its metabolites in the AP and BL samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

-

4.2. In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.

-

Protocol:

-

Acclimate animals to laboratory conditions.

-

Administer a single dose of Silymarin via oral gavage.

-

Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge blood samples to obtain plasma.

-

Extract Silymarin and its metabolites from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentrations of the analytes using HPLC or LC-MS.

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2).

-

Key Signaling Pathways and Mechanisms of Action

Silymarin's interaction with cellular components extends beyond simple uptake and metabolism. It actively modulates several signaling pathways and membrane transport functions.

5.1. Modulation of Membrane Transporters

Silymarin can influence the activity of various membrane transporters, which has a dual effect: it can alter its own bioavailability and modulate the transport of other xenobiotics.[6][7][8][10][11]

Caption: Silymarin's interaction with hepatocyte membrane transporters.

5.2. Intracellular Signaling Pathways

Silymarin has been shown to modulate several intracellular signaling cascades that are crucial in cellular processes like inflammation, proliferation, and survival.

Caption: Modulation of key intracellular signaling pathways by Silymarin.

Conclusion

The cellular uptake and metabolism of Silymarin are complex processes that significantly impact its therapeutic efficacy. Its low oral bioavailability, a consequence of poor solubility and extensive first-pass metabolism, remains a primary challenge for its clinical application. Future research should focus on the development of novel formulations and delivery systems to enhance its absorption and targeted delivery. A deeper understanding of its interactions with membrane transporters and intracellular signaling pathways will further illuminate its mechanisms of action and open new avenues for its therapeutic use. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this promising natural compound.

References

- 1. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Silymarin [medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic Metabolism and Biliary Excretion of Silymarin Flavonolignans in Isolated Perfused Rat Livers: Role of Mrp2 (Abcc2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacokinetics of silymarin is altered in patients with hepatitis C virus and nonalcoholic Fatty liver disease and correlates with plasma caspase-3/7 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Silymarin with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle (Silybum marianum), has a long history of use in traditional medicine for liver ailments. Its primary active constituent is silibinin (B1684548). Modern research has elucidated a range of pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer effects. A crucial aspect of Silymarin's mechanism of action lies in its interaction with biological membranes. This guide provides a detailed technical overview of these interactions, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. While the user's initial query mentioned "Sulmarin," the vast body of scientific literature points to "Silymarin" as the compound of interest for which substantial data on membrane interactions exist. "this compound" appears to be a distinct, much less studied coumarin (B35378) derivative, and it is presumed the user intended to inquire about the well-researched Silymarin.

Physicochemical Properties and Membrane Interaction

Silymarin's interaction with biological membranes is governed by its physicochemical properties. As a polyphenolic flavonoid, it possesses both lipophilic and hydrophilic moieties, allowing it to partition into the hydrophobic-hydrophilic interface of the lipid bilayer. This localization within the membrane is central to its diverse biological effects.

Effects on Membrane Fluidity

The fluidity of a biological membrane is critical for its function, influencing the mobility of membrane proteins and lipids, and modulating cellular processes. Silymarin has been shown to influence membrane fluidity.

Qualitative Observations: Studies utilizing fluorescence anisotropy with the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have indicated that the incorporation of Silymarin into microsomal membranes causes a small decrease in fluorescence anisotropy[1]. This suggests that Silymarin perturbs the packing of acyl chains within the membrane, leading to a slight increase in membrane fluidity[1]. However, specific quantitative data detailing the precise change in anisotropy values from published literature is limited. Another study on the antifungal mechanism of Silymarin reported a decrease in membrane fluidity in Candida albicans cells, as determined by an assay using DPH.

Table 1: Quantitative Data on Membrane Fluidity

| Parameter | Probe | Membrane System | Silymarin Concentration | Change in Fluorescence Anisotropy | Reference |

| Membrane Fluidity | DPH | Rabbit Liver Microsomes | Not specified | Small decrease | [1] |

| Membrane Fluidity | DPH | Candida albicans cells | Not specified | Decrease |

Impact on Membrane Permeability

Silymarin has been demonstrated to alter the permeability of biological membranes, a key aspect of its protective and antifungal activities.

Key Findings:

-

In fungal cells, Silymarin induces injury to the plasma membrane, leading to increased permeability.

-

Studies using large unilamellar vesicles (LUVs) containing the fluorescent dye calcein (B42510) have shown that Silymarin can increase membrane permeability, allowing the leakage of entrapped molecules. This effect is size-dependent, with molecules smaller than approximately 3.3 nm being able to pass through the permeabilized membrane.

-

The increase in permeability is linked to Silymarin's ability to induce oxidative stress, leading to lipid peroxidation and disruption of the phospholipid bilayer.

Interaction with Membrane Proteins

Silymarin directly interacts with and modulates the function of various membrane proteins, particularly transporters. This is a significant component of its mechanism of action and its potential for drug-drug interactions.

Organic Anion-Transporting Polypeptides (OATPs): Silymarin and its components are potent inhibitors of several OATP transporters, which are crucial for the uptake of a wide range of endogenous compounds and xenobiotics into cells, particularly in the liver.

Table 2: Quantitative Data on Silymarin's Inhibition of OATP Transporters

| Transporter | Substrate | Inhibitor | IC₅₀ (µM) |

| OATP1B1 | Estradiol-17β-glucuronide | Silymarin | 1.3 |

| OATP1B3 | Estradiol-17β-glucuronide | Silymarin | 2.2 |

| OATP2B1 | Estrone-3-sulfate | Silymarin | 0.3 |

Data sourced from studies on cell lines stably expressing these transporters.

Modulation of Signaling Pathways

Silymarin's interaction with the cell membrane allows it to influence intracellular signaling cascades that are often initiated at the membrane level. Two of the most well-documented pathways affected by Silymarin are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Silymarin has been shown to modulate this pathway in various cell types, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action:

-

Inhibition of ERK1/2: Silymarin treatment has been observed to decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway that promotes cell survival and proliferation.

-

Activation of JNK and p38: Conversely, Silymarin often leads to the increased phosphorylation (activation) of JNK and p38, two other MAPKs that are generally associated with stress responses and the induction of apoptosis.

Caption: Silymarin's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Silymarin is a well-documented inhibitor of the NF-κB pathway.